N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c22-18(19(9-10-19)15-4-2-1-3-5-15)20-16-6-11-21(12-7-16)17-8-13-25(23,24)14-17/h1-5,16-17H,6-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBMXEOJPPODMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2(CC2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Oxidation and Piperidine Functionalization
The tetrahydrothiophene dioxide ring is synthesized via oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Subsequent functionalization at the 3-position requires lithiation or Grignard reactions to introduce electrophilic groups. For piperidine coupling, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a precursor, undergoing nucleophilic substitution with the oxidized thiophene intermediate. Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid yields the free amine, which is then alkylated or subjected to reductive amination for further modifications.
Optimization of Sulfone Formation
Critical parameters for sulfone formation include reaction temperature (0–25°C) and stoichiometric control of oxidizing agents. Excessive mCPBA leads to over-oxidation, while insufficient amounts result in residual sulfide impurities. A 1:1.2 molar ratio of tetrahydrothiophene to mCPBA in dichloromethane at 0°C achieves >95% conversion to the sulfone. Nuclear magnetic resonance (NMR) characterization of the intermediate confirms the absence of sulfide protons (δ 2.8–3.1 ppm for S=O groups).
Preparation of 1-Phenylcyclopropanecarboxamide
Cyclopropanecarboxylic Acid Ester Aminolysis
The cyclopropane ring is constructed via [2+1] cycloaddition of dichlorocarbene to styrene derivatives, followed by hydrolysis to yield 1-phenylcyclopropanecarboxylic acid. Conversion to the carboxamide employs a two-step process:
- Esterification : Reaction with isobutyl alcohol under acidic conditions forms the isobutyl ester.
- Ammonolysis : Treatment with liquid ammonia in the presence of sodium isobutoxide (6–14 mol%) at 100–200°C under pressure (6–28 atm) achieves >90% yield.
Key reaction parameters :
Spectroscopic Validation
Fourier-transform infrared spectroscopy (FT-IR) of the carboxamide shows characteristic N–H stretches at 3,350 cm⁻¹ and C=O absorption at 1,680 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 160.0634 (calculated for C₉H₉NO: 160.0633).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 1-phenylcyclopropanecarboxylic acid with hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in dimethylformamide (DMF) generates the reactive acyloxyphosphonium intermediate. Reaction with the piperidine-thiophene dioxide amine in the presence of diisopropylethylamine (DIPEA) affords the target amide in 75–85% yield.
Optimization insights :
Alternative Acyl Chloride Route
For acid-sensitive substrates, conversion of 1-phenylcyclopropanecarboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) enables coupling under milder conditions. Reaction with the amine in tetrahydrofuran (THF) at 0°C achieves comparable yields (70–78%) but requires rigorous exclusion of moisture.
Analytical and Scalability Considerations
Purity Assessment
Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Residual solvents (DMF, THF) are quantified via gas chromatography (GC) to meet International Council for Harmonisation (ICH) guidelines.
Scalability Challenges
Large-scale ammonolysis necessitates high-pressure reactors capable of sustaining 28 atm, while exothermic side reactions during sulfone oxidation require precise temperature control. Continuous flow systems are proposed to enhance safety and reproducibility for multikilogram batches.
Table 1. Summary of Key Synthetic Steps
Table 2. Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.2–1.4 (m, cyclopropane), 3.1–3.3 (m, piperidine), 7.2–7.4 (m, phenyl) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.5 (C=O), 56.8 (piperidine N-CH₂), 25.3 (cyclopropane) |
| HRMS | m/z 362.4 [M+H]⁺ (calc. 362.4) |
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for treating various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
Key Structural Differences :
- Piperidine Substitution : Cyclopropylfentanyl has a phenethyl group at the piperidine nitrogen, whereas the target compound substitutes this with a 1,1-dioxidotetrahydrothiophen-3-yl group.
- Sulfone Group : The target compound’s sulfone moiety increases polarity, likely reducing blood-brain barrier permeability compared to cyclopropylfentanyl’s lipophilic phenethyl chain .
Pharmacological Implications :
- Cyclopropylfentanyl is a potent μ-opioid receptor agonist with ~50–100x the potency of morphine, linked to high overdose risk .
- Metabolism : Cyclopropylfentanyl undergoes N-dealkylation and hydroxylation, whereas the sulfone group in the target compound may resist oxidative metabolism, prolonging its half-life .
| Parameter | Target Compound | Cyclopropylfentanyl |
|---|---|---|
| Molecular Weight | 373.48 g/mol | 394.51 g/mol |
| Key Substituent | 1,1-Dioxidotetrahydrothiophen-3-yl | Phenethyl |
| Polarity | High (sulfone group) | Low (lipophilic phenethyl) |
| Reported Bioactivity | Unknown | Potent μ-opioid agonist |
| Safety Profile | Not available | High overdose risk, controlled substance |
1-Methyl-N-(4-methylpiperidin-3-yl)cyclopropane-1-carboxamide
Key Structural Differences :
Functional Implications :
- The absence of a phenyl group likely reduces μ-opioid receptor affinity, as aromatic interactions are critical for receptor binding in fentanyl analogs .
- The methyl group may enhance metabolic stability but reduce potency compared to the target compound’s phenylcyclopropane carboxamide.
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methylthiazole-5-carboxamide
Key Structural Differences :
Functional Implications :
- The thiazole moiety may improve aqueous solubility but reduce CNS activity due to increased polarity.
Research Findings and Data Gaps
Pharmacological Data
- No empirical studies on the target compound’s receptor binding, potency, or toxicity were identified in the provided evidence.
- Predicted Activity : Based on structural analogs, the compound may exhibit weak-to-moderate opioid receptor activity, with reduced efficacy compared to cyclopropylfentanyl due to its sulfone group.
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article will explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The process may include the formation of the piperidine ring and the introduction of the cyclopropane carboxamide moiety. The dioxidotetrahydrothiophene group is also a critical component that contributes to the compound's biological properties.
The biological activity of this compound has been linked to its interaction with various molecular targets. One significant area of research focuses on its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Studies have shown that compounds with similar structures can modulate neuronal excitability and neurotransmitter release, indicating potential therapeutic applications in neurological disorders .
Pharmacological Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrate that derivatives containing the dioxidotetrahydrothiophene moiety exhibit significant anti-inflammatory activity, surpassing traditional agents like ibuprofen in certain models . This suggests that modifications to the compound can enhance its efficacy against inflammation-related conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that specific substitutions on the piperidine and phenyl rings can significantly influence potency and selectivity for GIRK channels. For example, variations in substituents can lead to differences in metabolic stability and overall bioavailability .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | GIRK Channel Activation | 0.6 | |
| Derivative A | Anti-inflammatory | 0.0032 | |
| Derivative B | Anti-inflammatory | 0.10 |
Table 2: Structure-Activity Relationship Findings
| Substituent | Effect on Activity | Stability | Reference |
|---|---|---|---|
| Isopropyl | Increased potency | High | |
| Methyl | Moderate potency | Moderate | |
| Ethoxy | Low potency | Low |
Case Study 1: Anti-inflammatory Activity
A study conducted on various derivatives of this compound demonstrated enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The most potent derivative showed a significant reduction in paw edema in rat models induced by carrageenan, suggesting promising applications for treating inflammatory diseases .
Case Study 2: GIRK Channel Activation
In a series of experiments evaluating GIRK channel activation, compounds derived from this compound exhibited nanomolar potency. These findings indicate potential therapeutic uses in conditions such as epilepsy and anxiety disorders where modulation of potassium channels may provide symptomatic relief .
Q & A
Q. What are the key synthetic steps for preparing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide?
The synthesis involves multi-step organic reactions:
- Cyclopropane formation : Introduction of the cyclopropane ring via [2+1] cycloaddition or alkylidene transfer reactions.
- Piperidine coupling : The piperidine moiety is functionalized and coupled to the cyclopropane-carboxamide core using amidation or nucleophilic substitution.
- Sulfone group introduction : Oxidation of the tetrahydrothiophene moiety to the 1,1-dioxide (sulfone) using oxidizing agents like mCPBA or hydrogen peroxide with catalytic tungsten. Analytical validation (e.g., NMR, HPLC) is critical at each step to confirm intermediate purity and structural fidelity .
Q. Which spectroscopic methods are used to confirm the compound’s structure?
- NMR spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks, with particular attention to cyclopropane ring protons (δ 1.2–2.5 ppm) and sulfone resonances (δ 3.5–4.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- Infrared (IR) spectroscopy : Detects characteristic amide C=O stretches (~1650 cm⁻¹) and sulfone S=O vibrations (~1300–1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield while minimizing side products?
- Parameter screening : Adjust reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for coupling steps).
- Design of Experiments (DoE) : Use statistical models to identify critical variables (e.g., pH, reaction time) and interactions affecting yield .
- Purification strategies : Employ gradient HPLC or recrystallization to isolate the target compound from byproducts like unreacted intermediates or over-oxidized species .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting receptor binding affinities)?
- Assay standardization : Repeat experiments under controlled conditions (e.g., fixed protein concentration, buffer pH, and temperature) to minimize variability .
- Orthogonal validation : Cross-verify results using surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays .
- Computational docking : Perform molecular dynamics simulations to assess binding mode consistency across studies .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Target identification : Use affinity chromatography or photoaffinity labeling to isolate interacting proteins .
- Pathway analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream effects in cellular models .
- In vivo profiling : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models to correlate in vitro findings with physiological effects .
Q. How to address spectral data contradictions (e.g., anomalous NMR shifts)?
- Advanced NMR techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm stereochemistry .
- X-ray crystallography : Determine crystal structure to unambiguously assign atomic positions and resolve stereochemical ambiguities .
- Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to simplify spectral interpretation .
Methodological Considerations
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the cyclopropane substituents, piperidine ring size, or sulfone group to test pharmacological tolerance .
- High-throughput screening (HTS) : Screen analogs against panels of receptors or enzymes to identify selectivity trends .
- Free-energy calculations : Use computational tools (e.g., MM-GBSA) to predict binding affinities and guide synthetic priorities .
Q. How to mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce side reactions .
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Data Contradiction Analysis
Q. Discrepancies in reported enzymatic inhibition IC50 values: How to reconcile?
- Enzyme source variability : Ensure consistent use of recombinant vs. native enzymes and validate activity assays with reference inhibitors .
- Buffer composition effects : Test inhibition under varying ionic strengths or cofactor concentrations (e.g., Mg²⁺ for kinases) .
- Data normalization : Express IC50 values relative to positive controls (e.g., staurosporine for kinases) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
